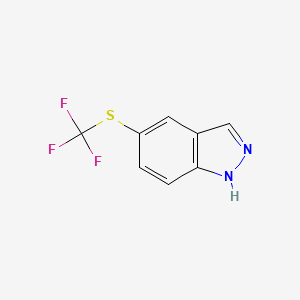
2,8-Dimethyl-6-nitroquinoline
描述
2,8-Dimethyl-6-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The presence of methyl and nitro groups on the quinoline ring enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-6-nitroquinoline typically involves the nitration of 2,8-dimethylquinoline. One common method is the reaction of 2,8-dimethylquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
化学反应分析
Types of Reactions: 2,8-Dimethyl-6-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acidic medium.
Major Products:
Reduction: 2,8-Dimethyl-6-aminoquinoline.
Substitution: 2,8-Dimethyl-6-haloquinoline.
Oxidation: 2,8-Dimethyl-6-quinolinecarboxylic acid.
科学研究应用
2,8-Dimethyl-6-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
作用机制
The biological activity of 2,8-Dimethyl-6-nitroquinoline is primarily attributed to its ability to interact with cellular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to cell death. In cancer cells, the compound can inhibit key enzymes involved in cell proliferation, inducing apoptosis.
相似化合物的比较
2-Methylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
2,8-Dimethylquinoline: Lacks the nitro group, leading to reduced antimicrobial and anticancer activity.
Uniqueness: 2,8-Dimethyl-6-nitroquinoline is unique due to the presence of both methyl and nitro groups, which enhance its chemical reactivity and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
属性
IUPAC Name |
2,8-dimethyl-6-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-10(13(14)15)6-9-4-3-8(2)12-11(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMSJCPWUWADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



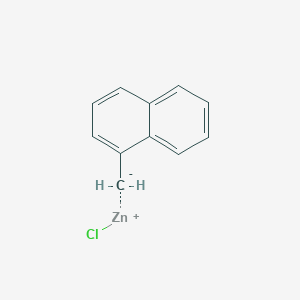
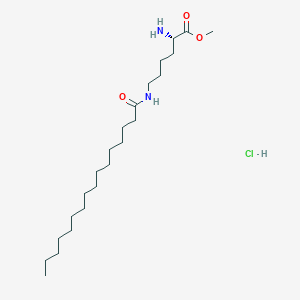


![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
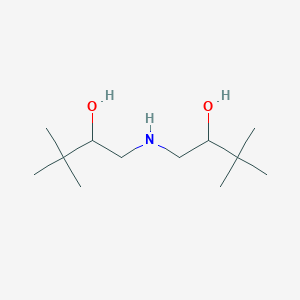
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)
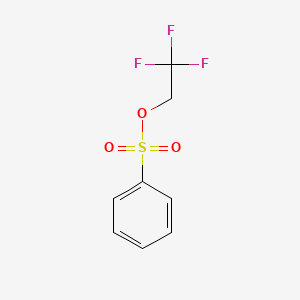

![5,7-Dichlorobenzo[d]isoxazol-3-amine](/img/structure/B6353663.png)


